

Thioquinapiperifil quantitative analysis verification

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Compound Focus: Thioquinapiperifil

CAS No.: 220060-39-9

Cat. No.: S545254

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Chemical and Pharmacological Profile

The following table summarizes the key identifiers and properties of **Thioquinapiperifil** for reference in analytical procedures.

| Property | Description |
|-------------------|---|
| IUPAC Name | 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidiny]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione [1] [2] |
| Molecular Formula | C ₂₄ H ₂₈ N ₆ OS [1] [2] |
| Average Mass | 448.589 Da [2] |
| Monoisotopic Mass | 448.204531 Da [2] |
| CAS Number | 220060-39-9 (base compound) [2], 204077-66-7 (dihydrochloride salt) [3] [4] |
| Alias | KF-31327 [1] [3] |

| Property | Description |
|------------------------|--|
| Primary Bioactivity | Potent, selective, and non-competitive Phosphodiesterase-5 (PDE-5) inhibitor [3] |
| PDE-5 IC ₅₀ | 0.074 nM [3] |

Selectivity Profile: **Thioquinapiperifil** exhibits high selectivity for PDE-5 over other phosphodiesterases. Its inhibitory activity (IC₅₀) against other isoforms is substantially lower: PDE3 (38 nM), PDE1 (380 nM), PDE2 (670 nM), and PDE4 (800 nM) [3].

Analytical Methods for Detection and Quantification

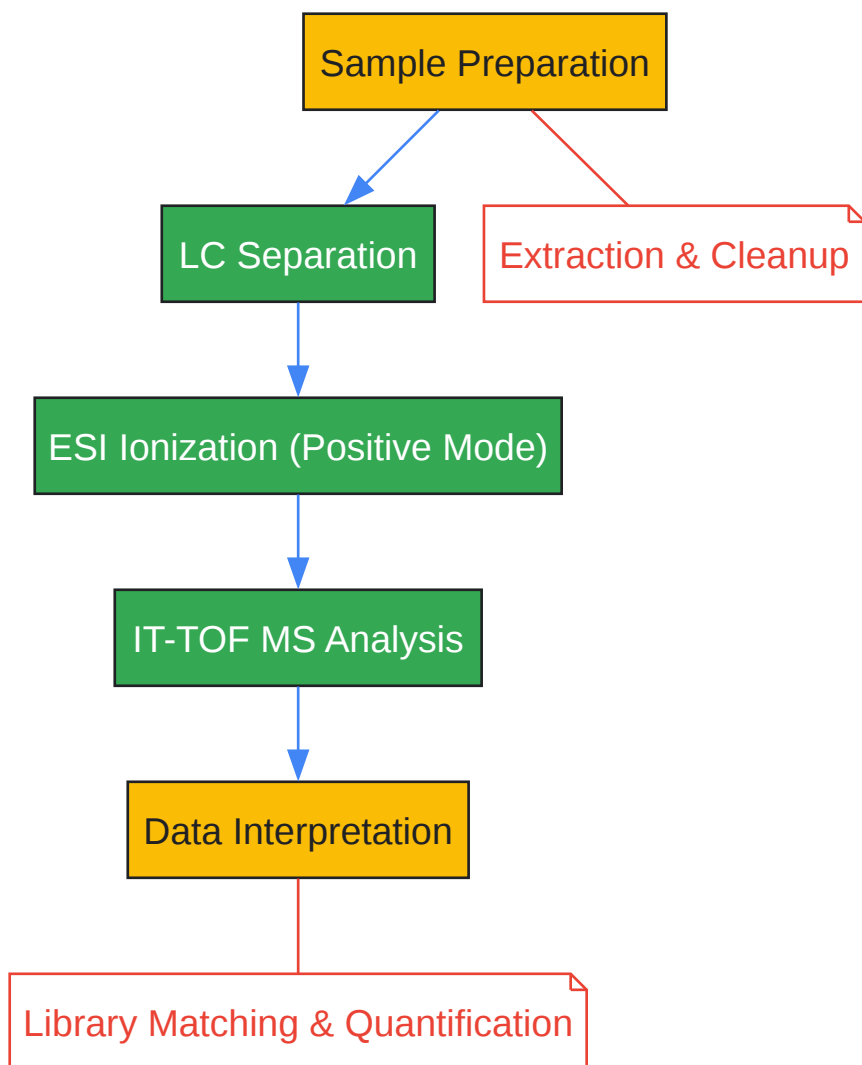
Advanced chromatographic and mass spectrometric techniques are required to identify and quantify **Thioquinapiperifil**, especially in complex matrices like dietary supplements.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This is the primary method for screening and confirming the presence of **Thioquinapiperifil**.

| Parameter | Typical Optimal Conditions [5] [6] |
|-----------------------|--|
| Instrumentation | HPLC coupled with Hybrid Ion Trap-Time of Flight (IT-TOF) Mass Spectrometry |
| Chromatography Column | Reversed-phase (e.g., Capcell PAK C18) |
| Mobile Phase | Gradient elution with A : Water with 0.2% acetic acid and B : Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 50 °C |
| Ionization Mode | Electrospray Ionization (ESI), positive ion mode |

Experimental Workflow: The following diagram outlines the key steps in the LC-MS analysis workflow for detecting PDE-5 inhibitors like **Thioquinapiperifil** in dietary supplements.



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Sample Preparation for Complex Matrices

Efficient sample cleanup is critical for accurate analysis, particularly for formulations like soft-gel capsules with high lipid content. A comparison of three green chemistry methods is below [7].

| Method | Key Characteristics | Evaluation |
|----------------|--|--|
| EMR-Lipid dSPE | Uses Enhanced Matrix Removal-Lipid sorbents; mechanism based on size exclusion and hydrophobic interaction [7]. | Most effective at removing lipid matrix interferences, resulting in lower matrix effects and cleaner analysis [7]. |
| QuEChERS-dSPE | Uses a mixture of sorbents (e.g., PSA, C18, GCB) to remove interfering compounds [7]. | Less effective than EMR-Lipid for removing lipids from oily matrices [7]. |
| DLLME | Dispersive Liquid-Liquid Microextraction; uses acetonitrile (disperser) and chloroform (extraction solvent) [7]. | Good extraction efficiency but co-extracts more matrix lipids, leading to potential signal interference [7]. |

Experimental Protocols for Key Analyses

Here are detailed methodologies based on the literature for two critical procedures.

Sample Preparation using EMR-Lipid dSPE [7]

This protocol is optimized for soft-gel-type dietary supplements.

- **Extraction:** Precisely weigh and homogenize the soft-gel sample. Extract the target analytes with **acetonitrile**, which effectively retrieves illegal adulterants while minimizing lipid co-extraction compared to ethyl acetate.
- **Cleanup:** Subject the acetonitrile extract to **EMR-Lipid dSPE**. The sorbent in the kit specifically removes phospholipids, triglycerides, and other fatty components through size exclusion and hydrophobic interactions.
- **Analysis:** Inject the cleaned extract into the UHPLC-Q/TOF-MS system for separation and detection.

LC-IT-TOF MS Screening for PDE-5 Inhibitors [5] [6]

This method is designed for screening multiple PDE-5 inhibitors, including unknown analogs.

- **Chromatographic Separation:** Achieve separation using the conditions listed in the table above. The use of **0.2% acetic acid** and a temperature of **50°C** optimizes the balance between separation efficiency and MS ionization sensitivity.

- **MS Detection and Identification:** The IT-TOF mass spectrometer provides:
 - **Accurate Mass Measurement:** Determines the elemental composition of the precursor ion (e.g., for **Thioquinapiperifil**, the $[M+H]^+$ ion is expected at m/z 449.2127).
 - **Multistage Tandem MS (MS^n):** Obtains rich structural information through sequential fragmentation of the parent ion. This generates a unique high-resolution fragmentation fingerprint.
 - **Spectral Library Matching:** The accurate mass and fragmentation pattern of the analyte are compared against a pre-established MS^n spectral library of known PDE-5 inhibitors for identification.

Key Considerations for Researchers

Based on the available data, here are the critical aspects to consider for the analysis of **Thioquinapiperifil**:

- **Analytical Challenge:** The primary difficulty lies not in detecting **Thioquinapiperifil** itself, but in doing so within a complex and variable sample matrix. The high potency of the compound means it may be present in very low doses, further demanding sensitive and clean methods [1] [7].
- **Optimal Technique Combination:** The most reliable strategy for verification is **LC-MS with high-resolution accurate mass detection**. While HPLC-DAD is simpler, it lacks the specificity for definitive identification, especially of novel analogs. Q-TOF and IT-TOF systems are superior for this task compared to unit-mass resolution instruments [5] [6].
- **Sample Preparation is Key:** For oily formulations, the **EMR-Lipid dSPE** cleanup method has been shown to be highly effective. It significantly reduces matrix effects, leading to more accurate quantification, better sensitivity, and extended instrument longevity [7].

The available public data is sufficient for developing a robust qualitative and quantitative method. However, for a formal validation, you would need to establish parameters like linearity, precision, accuracy, and limit of detection using a certified reference standard.

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